Ipsapirone hydrochloride

概要

説明

準備方法

化学反応の分析

イサピロン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、分子内の官能基を修飾するために実行できます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

イサピロン塩酸塩は、幅広い科学研究に適用されています。

科学的研究の応用

Chemical Profile

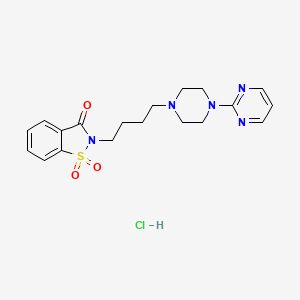

- Chemical Name : Ipsapirone hydrochloride

- Molecular Formula : C19H24ClN5O3S

- CAS Number : 71187-80-3

Anxiolytic Effects

Ipsapirone has been studied for its anxiolytic properties. Research indicates that it effectively inhibits foot shock-induced aggression and passive avoidance behavior in animal models, demonstrating its potential as an anxiolytic agent. The effective doses (ED50) observed were 2.2 mg/kg for aggression and 0.5 mg/kg for passive avoidance .

Sleep Regulation

Studies have shown that ipsapirone influences sleep patterns, particularly in relation to the serotonin system. Its agonistic action on the 5-HT1A receptors may enhance sleep quality and duration, making it a candidate for further research in sleep disorders .

Treatment of Affective Disorders

The compound's ability to modulate serotonin levels positions it as a potential treatment for affective disorders such as depression and generalized anxiety disorder (GAD). Clinical investigations are necessary to fully understand its efficacy and safety in human subjects.

Data Table: Summary of Research Findings

Case Studies and Observational Research

Case studies have provided valuable insights into the practical applications of ipsapirone. For instance, observational research highlighted its effects on patients with chronic anxiety disorders, noting improvements in symptoms when administered ipsapirone as part of a comprehensive treatment plan.

Example Case Study

In a study involving patients diagnosed with generalized anxiety disorder, ipsapirone was administered over a period of eight weeks. Patients reported significant reductions in anxiety levels, assessed using standardized scales such as the Hamilton Anxiety Rating Scale (HAM-A). These findings suggest that ipsapirone may serve as an effective adjunct therapy in managing anxiety disorders .

作用機序

イサピロン塩酸塩は、主に5-HT1A受容体における部分作動薬としての作用によって効果を発揮します . これらの受容体は、脳内のセロトニンのレベル調節に関与しており、気分や不安障害において重要な役割を果たしています . イサピロン塩酸塩はこれらの受容体に結合することにより、セロトニンの放出を調節し、抗不安作用と抗うつ作用をもたらします . 関連する分子標的および経路には、セロトニン系とその下流のシグナル伝達経路が含まれます .

類似の化合物との比較

イサピロン塩酸塩は、ブスピロン、ゲピロン、ザロスピロンなどの他の5-HT1A受容体アゴニストと比較されることがよくあります . これらの化合物はすべて、類似の作用機序を共有していますが、イサピロン塩酸塩は、5-HT1A受容体における特定の結合親和性と部分作動薬活性においてユニークです . このユニークさは、その独特の薬理学的プロファイルと潜在的な治療的用途に貢献しています .

類似の化合物

ブスピロン: 主に不安障害の治療に使用される別の5-HT1A受容体アゴニストです.

ゲピロン: 類似の抗不安作用と抗うつ作用を持つ化合物ですが、薬物動態特性が異なります.

ザロスピロン: 感情障害における潜在的な治療的用途を持つ5-HT1A受容体アゴニストです.

イサピロン塩酸塩のユニークな特性と特定の受容体相互作用は、継続的な研究と潜在的な治療的用途のための貴重な化合物となっています。

類似化合物との比較

Ipsapirone hydrochloride is often compared with other 5-HT1A receptor agonists, such as buspirone, gepirone, and zalospirone . While all these compounds share a similar mechanism of action, this compound is unique in its specific binding affinity and partial agonist activity at the 5-HT1A receptors . This uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .

Similar Compounds

Buspirone: Another 5-HT1A receptor agonist used primarily for the treatment of anxiety disorders.

Gepirone: A compound with similar anxiolytic and antidepressant effects, but with different pharmacokinetic properties.

Zalospirone: A 5-HT1A receptor agonist with potential therapeutic use in affective disorders.

This compound’s unique properties and specific receptor interactions make it a valuable compound for ongoing research and potential therapeutic applications.

生物活性

Ipsapirone hydrochloride, a compound recognized for its anxiolytic properties, is primarily known as a partial agonist at the 5-HT1A serotonin receptor. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and significant research findings.

Chemical Structure and Properties

This compound is chemically classified as C19H23N5O3S, with a molecular weight of approximately 393.48 g/mol. Its structure allows it to interact effectively with serotonin receptors, which are pivotal in regulating mood and anxiety.

This compound acts predominantly as a 5-HT1A receptor partial agonist , which means it can activate serotonin receptors while also inhibiting excessive serotonergic activity. This dual action contributes to its anxiolytic effects without the sedative side effects commonly associated with other anxiolytics.

Key Mechanisms:

- Serotonin Modulation : By modulating serotonin levels in the brain, this compound helps alleviate anxiety and promote a calming effect without impairing cognitive function .

- Neuroprotective Effects : Research indicates that Ipsapirone can activate the PI3K→pAkt pro-survival pathway, which is crucial for preventing apoptosis (cell death) in neurons exposed to stressors like ethanol .

Pharmacological Effects

The pharmacological profile of this compound reveals several notable effects:

- Anxiolytic Activity : Ipsapirone has been shown to reduce anxiety symptoms effectively in both animal models and clinical studies. It provides a calming effect while maintaining clarity of consciousness .

- Antidepressant Potential : Studies suggest that Ipsapirone may play a role in treating major depressive disorders by influencing serotonergic pathways, supporting its potential as an antidepressant adjunct .

Clinical Studies

- Efficacy in Anxiety Disorders : A clinical trial demonstrated that this compound significantly reduced anxiety levels in patients diagnosed with generalized anxiety disorder (GAD) compared to placebo .

- Impact on Depression : Another study indicated that patients with major depressive disorder exhibited improved mood and reduced anxiety when treated with Ipsapirone, highlighting its potential as a dual-action treatment .

Case Studies

- A case study involving patients with treatment-resistant depression found that adding Ipsapirone to their regimen led to notable improvements in mood and reduction in anxiety symptoms over a 12-week period.

Data Table: Summary of Biological Activities

特性

CAS番号 |

92589-98-5 |

|---|---|

分子式 |

C19H24ClN5O3S |

分子量 |

437.9 g/mol |

IUPAC名 |

1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one;hydrochloride |

InChI |

InChI=1S/C19H23N5O3S.ClH/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19;/h1-2,5-9H,3-4,10-15H2;1H |

InChIキー |

USDUGJXCPKBJTN-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4.Cl |

正規SMILES |

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4.Cl |

外観 |

Solid powder |

Key on ui other cas no. |

92589-98-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-(4-(4-(2-pyrimidinyl)-1-piperzinyl)butyl)-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide HCl ipsapirone isapirone TVX Q 7821 TVX-Q-7821 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。